1-Ethoxy-1-oxopropan-2-yl benzoate

Description

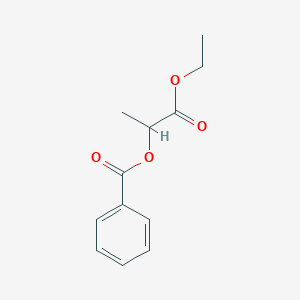

Structure

2D Structure

3D Structure

Properties

CAS No. |

52298-33-6 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl) benzoate |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

LPPNDZSYOHMWQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Ethoxy 1 Oxopropan 2 Yl Benzoate

Elucidation of Reaction Mechanisms in Reductive Deoxygenation Processes

The reductive deoxygenation of alcohols and their derivatives is a crucial transformation in organic synthesis. For a compound like 1-Ethoxy-1-oxopropan-2-yl benzoate (B1203000), the benzoate group can be considered a derivative of a secondary alcohol (ethyl lactate). One of the most prominent methods for the deoxygenation of alcohol derivatives is the Barton-McCombie deoxygenation, a radical-based reaction. wikipedia.orgalfa-chemistry.comnrochemistry.com

The proposed mechanism for the reductive deoxygenation of 1-Ethoxy-1-oxopropan-2-yl benzoate, by analogy to the Barton-McCombie reaction, would first require the conversion of the benzoate ester into a thiocarbonyl derivative, such as a xanthate or a thionoester. wikipedia.orgalfa-chemistry.com However, recent advancements have explored the direct reductive cleavage of benzoate esters. nih.gov

A plausible radical-mediated deoxygenation mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) can be postulated. nrochemistry.comlibretexts.org

The catalytic cycle would likely involve:

Initiation: Homolytic cleavage of AIBN to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to produce tributylstannyl radicals (Bu₃Sn•). wikipedia.org

Propagation: The tributylstannyl radical could attack the carbonyl oxygen of the benzoate group. However, direct C–O bond cleavage upon single electron reduction of benzoate esters is known to be challenging due to the difficulty in reducing the aroyl ester and the slow fragmentation rate of the resulting radical anion. nih.gov

Alternative Propagation (via a thiocarbonyl derivative): If converted to a thiocarbonyl derivative (e.g., a xanthate), the Bu₃Sn• radical would readily attack the thiocarbonyl sulfur atom. This would lead to the fragmentation of the C-O bond, generating an alkyl radical at the chiral center of the ethyl lactate (B86563) moiety. wikipedia.orglibretexts.org

Chain Transfer: This alkyl radical would then abstract a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product, ethyl propionate, and regenerating the Bu₃Sn• radical to continue the chain reaction. wikipedia.orgnrochemistry.com

Recent studies have shown that benzoate esters can be deoxygenated under photoredox catalysis conditions, avoiding the use of toxic tin hydrides. nih.gov This process involves the single-electron reduction of the benzoate ester to form a radical anion, which, upon protonation, undergoes C–O bond fragmentation to generate the alkyl radical. nih.gov

| Step | Description | Key Intermediates |

| Initiation | Generation of tributylstannyl radicals from AIBN and Bu₃SnH. | 2-cyanoprop-2-yl radical, Tributylstannyl radical |

| Propagation I | Attack of the stannyl radical on a thiocarbonyl derivative. | Radical adduct |

| Propagation II | Fragmentation to form an alkyl radical. | Alkyl radical, Tributyltin xanthate |

| Propagation III | Hydrogen abstraction by the alkyl radical. | Deoxygenated product, Tributylstannyl radical |

Detailed Analysis of Condensation Reactions with Ketones

Condensation reactions between esters and ketones are fundamental carbon-carbon bond-forming reactions. For this compound, a reaction with a ketone would likely proceed via an enolate intermediate, analogous to a Claisen-Schmidt or a crossed aldol condensation. youtube.comaklectures.comlibretexts.org

The reaction would be base-catalyzed, with the base abstracting an acidic α-hydrogen from the ketone to form a nucleophilic enolate. aklectures.com This enolate would then attack the electrophilic carbonyl carbon of the ester group in this compound.

The proposed mechanism is as follows:

Enolate Formation: A strong base, such as an alkoxide, deprotonates the α-carbon of the ketone, forming a resonance-stabilized enolate. Ketones are generally more acidic than esters, so selective deprotonation of the ketone is expected. youtube.comaklectures.com

Nucleophilic Attack: The ketone enolate acts as a nucleophile and attacks the carbonyl carbon of the ester in this compound. This results in the formation of a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxy group is a better leaving group than the alkyl group of the enolate, so it is eliminated, reforming the carbonyl double bond and yielding a β-dicarbonyl compound. youtube.comlibretexts.org

The product of this reaction would be a β-keto ester where the ketone moiety is attached to the carbonyl carbon of the original ester. The benzoate group would be a spectator in this particular transformation, remaining attached to the α-carbon.

| Step | Description | Reactants/Intermediates | Product |

| 1 | Deprotonation of ketone | Ketone, Base | Ketone enolate |

| 2 | Nucleophilic attack | Ketone enolate, this compound | Tetrahedral intermediate |

| 3 | Elimination of leaving group | Tetrahedral intermediate | β-Dicarbonyl compound, Ethoxide |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound would be influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts.

For the reductive deoxygenation , the reaction rate would depend on the concentration of the radical initiator and the reactants. The thermodynamics would be driven by the formation of stable products, such as the strong tin-sulfur bond in the Barton-McCombie reaction if a thiocarbonyl derivative is used. wikipedia.org

Esterification reactions, which are the reverse of ester hydrolysis, are generally considered to be under thermodynamic control. The equilibrium constant is influenced by temperature, and these reactions are often slightly exothermic. nih.govmdpi.com The kinetics of such reactions are typically studied using models like the pseudo-homogeneous (PH), Eley-Rideal (ER), or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, especially in heterogeneous catalysis. nih.gov

| Parameter | Influence on Reductive Deoxygenation | Influence on Condensation with Ketones |

| Temperature | Increases the rate of radical initiation. | Can affect the position of the equilibrium and the rate of reaction. |

| Catalyst | The choice and concentration of the radical initiator are crucial. | The strength and concentration of the base are key factors. |

| Solvent | Can influence the stability and reactivity of radical intermediates. | The polarity of the solvent can affect the stability of the enolate and the transition state. |

| Concentration | The rate is dependent on the concentration of the reactants and the initiator. | The rate is dependent on the concentration of the ketone, ester, and base. |

Stereoselectivity and Asymmetric Synthesis Relevant to the Chiral Center

This compound possesses a chiral center at the C2 position of the propanoyl moiety. Reactions involving this center have the potential for stereoselectivity, either preserving or altering the existing stereochemistry.

In reductive deoxygenation via a radical mechanism, the intermediate alkyl radical at the chiral center would likely be planar or rapidly inverting. Therefore, if the reaction starts with an enantiomerically pure compound, the hydrogen atom abstraction could occur from either face of the radical, leading to a racemic or near-racemic product. wikipedia.org Achieving stereoselectivity in such cases would require a chiral environment, for instance, through the use of a chiral hydrogen atom donor, which is a significant challenge in synthetic chemistry.

For condensation reactions , the chiral center is adjacent to the reacting carbonyl group. While it does not directly participate in the bond-forming events, it could exert some degree of stereocontrol on the approach of the nucleophile, leading to diastereoselectivity if a new stereocenter is formed. This is known as substrate-controlled stereoselectivity.

Asymmetric synthesis strategies could be employed to create or modify the chiral center with high enantioselectivity. For instance, if the molecule were to be synthesized from a prochiral precursor, a chiral catalyst could be used to favor the formation of one enantiomer over the other. york.ac.uk

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral alcohol could be used instead of ethanol (B145695) to form the ester, directing subsequent reactions at the α-position. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to induce asymmetry. | A chiral reducing agent could be used for the stereoselective reduction of a related β-keto ester to introduce the hydroxyl group before benzoylation. |

| Chiral Catalyst | A catalytic amount of a chiral substance is used to generate a chiral product. | A chiral catalyst could be used in the enantioselective synthesis of the ethyl lactate precursor. |

Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 1 Oxopropan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 1-Ethoxy-1-oxopropan-2-yl benzoate (B1203000) can be determined.

The ¹H NMR spectrum of 1-Ethoxy-1-oxopropan-2-yl benzoate exhibits distinct signals corresponding to each unique proton environment in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).

The ethyl group protons appear as a triplet at 1.28 ppm, integrating to three protons, and a quartet at 4.24 ppm, integrating to two protons. The triplet multiplicity is due to the coupling with the adjacent methylene protons, while the quartet arises from coupling with the neighboring methyl protons, both with a coupling constant (J) of 7.5 Hz. The methyl group on the propanoate backbone is observed as a doublet at 1.63 ppm with a J value of 7.5 Hz, indicating its coupling to the single adjacent methine proton. This methine proton, in turn, appears as a quartet at 5.31 ppm with a J value of 6.8 Hz, resulting from its coupling with the three protons of the adjacent methyl group.

The aromatic protons of the benzoate group are observed in the downfield region of the spectrum. A multiplet between 7.40 and 7.65 ppm corresponds to the three meta and para protons of the phenyl ring. The two ortho protons appear as a multiplet at 8.10 ppm, shifted further downfield due to the deshielding effect of the adjacent carbonyl group. wiley-vch.de

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 1.28 | Triplet | 3H | 6.8 | -OCH₂CH₃ |

| 1.63 | Doublet | 3H | 7.5 | -CH(CH₃ )COO- |

| 4.24 | Quartet | 2H | 7.5 | -OCH₂ CH₃ |

| 5.31 | Quartet | 1H | 6.8 | -CH (CH₃)COO- |

| 7.4-7.65 | Multiplet | 3H | Aromatic protons (meta, para) | |

| 8.10 | Multiplet | 2H | Aromatic protons (ortho) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound, recorded in CDCl₃, shows signals consistent with its structure.

The ethyl group carbons are observed at 14.5 ppm for the methyl carbon and 61.8 ppm for the methylene carbon. The methyl carbon of the propanoate moiety appears at 17.4 ppm, while the methine carbon is found at 69.6 ppm. The aromatic carbons of the benzoate group show signals at 128.8 ppm, 129.9 ppm, 130.2 ppm, and 133.7 ppm. The two carbonyl carbons are located at 166.3 ppm and 171.2 ppm, corresponding to the ester groups. wiley-vch.de

| Chemical Shift (ppm) | Assignment |

| 14.5 | -OCH₂C H₃ |

| 17.4 | -CH(C H₃)COO- |

| 61.8 | -OC H₂CH₃ |

| 69.6 | -C H(CH₃)COO- |

| 128.8 | Aromatic C-H |

| 129.9 | Aromatic C-H |

| 130.2 | Aromatic C (quaternary) |

| 133.7 | Aromatic C-H |

| 166.3 | C =O (benzoate) |

| 171.2 | C =O (propanoate) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum shows bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule in the range of 3065-2908 cm⁻¹. A strong absorption band at 1727 cm⁻¹ is indicative of the C=O stretching vibration of the two ester groups. The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed at 1602 and 1585 cm⁻¹. The C-O stretching vibrations of the ester linkages are observed in the region of 1272-1114 cm⁻¹. A notable band at 714 cm⁻¹ is characteristic of the out-of-plane C-H bending of the monosubstituted benzene ring. wiley-vch.de

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 2988, 2942, 2908 | Medium | C-H stretch (aromatic and aliphatic) |

| 1727 | Strong | C=O stretch (ester) |

| 1602, 1585 | Medium | C=C stretch (aromatic) |

| 1452 | Medium | C-H bend (aliphatic) |

| 1380, 1350, 1317 | Medium | C-H bend (aliphatic) |

| 1272, 1208, 1114 | Strong | C-O stretch (ester) |

| 1046, 1025 | Medium | C-O stretch |

| 856 | Medium | C-H bend (aromatic) |

| 714 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a technique used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound, the calculated exact mass for the molecular formula C₁₂H₁₄O₄ is 222.0892. The experimentally determined mass from HRMS was found to be 222.0888, which is in excellent agreement with the calculated value, thus confirming the molecular formula of the compound. wiley-vch.de

Lack of Publicly Available Research Data Precludes a Detailed Conformational Analysis of this compound

A comprehensive search for scholarly articles and spectroscopic data concerning the conformational studies of this compound has revealed a significant gap in the available scientific literature. Despite a thorough investigation for detailed research findings on the application of advanced spectroscopic techniques for the structural elucidation of this specific compound, no dedicated studies providing the requisite data for a complete analysis were found.

The inquiry sought to detail the use of advanced methods such as two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Additionally, information regarding Nuclear Overhauser Effect (NOE) for through-space proton-proton correlations and computational modeling to determine the conformational preferences of this compound was a key focus.

However, the search did not yield any published experimental data, such as specific chemical shifts, coupling constants, or NOE correlations, that would be necessary to construct a detailed picture of the molecule's three-dimensional structure and dynamic behavior in solution. Similarly, no computational studies detailing the potential energy surface or preferred conformations of this compound were identified.

Consequently, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" with "detailed research findings" and "data tables" as requested in the instructions, because such information for this compound does not appear to be publicly available at this time. To present such an analysis would require primary research that is beyond the scope of this response.

Chromatographic and Analytical Methodologies for Purity and Isolation

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method frequently employed to monitor the progress of chemical reactions, including the synthesis of 1-Ethoxy-1-oxopropan-2-yl benzoate (B1203000). sigmaaldrich.comlibretexts.org This technique allows for the qualitative assessment of a reaction by observing the disappearance of starting materials and the appearance of the desired product. libretexts.org

In a typical setup, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. sigmaaldrich.com The plate is then developed in a suitable mobile phase, a solvent system in which the starting materials and the product exhibit different affinities for the stationary phase (commonly silica (B1680970) gel). For compounds of moderate polarity like 1-Ethoxy-1-oxopropan-2-yl benzoate, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly used. core.ac.ukresearchgate.net The ratio of these solvents is optimized to achieve good separation between the spots. For instance, a mobile phase of n-hexane:ethyl acetate (5:1) has been used for monitoring similar esterification reactions. walisongo.ac.id

The positions of the separated compounds are visualized, often under UV light if the compounds are UV-active. sigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The product, this compound, will have a distinct Rf value compared to the starting materials, such as benzoic acid and ethyl lactate (B86563). As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while the spot for the product will become more prominent. libretexts.org A co-spot, which is a mixture of the starting material and the reaction mixture, is often used to help in the identification of the spots. libretexts.org

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction

| Compound | Function | Typical Rf Value (Illustrative) | Observation During Reaction |

| Benzoic Acid | Starting Material | ~0.2 | Spot intensity decreases over time. |

| Ethyl Lactate | Starting Material | ~0.4 | Spot intensity decreases over time. |

| This compound | Product | ~0.6 | Spot appears and intensifies over time. |

Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and other experimental conditions. The values presented are for illustrative purposes only.

Flash Column Chromatography for Product Purification

Following the completion of a reaction, flash column chromatography is a standard and efficient technique for the purification of this compound on a preparative scale. wisc.edu This method utilizes a glass column packed with a stationary phase, most commonly silica gel (200-400 mesh), through which a solvent (eluent) is pushed with positive pressure, typically from compressed air or nitrogen. wisc.edurochester.edu

The selection of the eluent system is critical and is often guided by the results from TLC analysis. rochester.edu A solvent system that provides a product Rf value of approximately 0.3 on TLC is often a good starting point for flash chromatography. rochester.edu For this compound, a gradient elution starting with a less polar solvent system (e.g., a high ratio of hexanes to ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate) is a common strategy. wfu.edu This allows for the separation of non-polar impurities first, followed by the desired product, and finally any more polar byproducts. For example, a gradient of 5% to 40% ethyl acetate in hexanes could be employed. wfu.edu

The crude reaction mixture is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. rochester.edu The eluent is then passed through the column, and fractions are collected sequentially. These fractions are analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined and the solvent is removed, typically using a rotary evaporator, to yield the purified compound. core.ac.uk

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) researchgate.net |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., starting from 10:1 to 4:1) core.ac.uk |

| Loading Technique | Wet loading (dissolved in minimal solvent) or dry loading (adsorbed onto silica) rochester.edu |

| Fraction Collection | Small volume fractions collected sequentially |

| Purity Analysis | TLC analysis of collected fractions |

Development of Quantitative Analytical Techniques for this compound

For the precise quantification of this compound, more sophisticated analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed. These methods offer high resolution and sensitivity for determining the purity and concentration of the compound.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jmaterenvironsci.comscispace.com The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. scispace.com The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. For quantitative analysis, a detector such as a Flame Ionization Detector (FID) is commonly used, and the peak area is proportional to the amount of the compound present.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of this compound, particularly for assessing purity. sigmaaldrich.com In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A common mode for a compound like this would be normal-phase HPLC with a silica column and a mobile phase of hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326). ct-k.com A UV detector is typically used for detection, as the benzoyl group in the molecule absorbs UV light. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. sigmaaldrich.com

Chiral Resolution Techniques for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the second carbon of the propanoate chain, it can exist as two enantiomers. For applications where enantiomeric purity is critical, specialized chiral resolution techniques are necessary.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common method for separating and quantifying the enantiomers of this compound. bgb-analytik.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com The CSPs are often based on chiral molecules like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) or Pirkle-type phases. bgb-analytik.com

The choice of mobile phase is crucial for achieving separation. In normal-phase chiral HPLC, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are typically used. ct-k.com The separation factor (alpha, α), which is the ratio of the retention factors of the two enantiomers, indicates the degree of separation. An alpha value greater than 1.1 is generally considered a good separation. bgb-analytik.com By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately determined.

Derivatives and Analogues of 1 Ethoxy 1 Oxopropan 2 Yl Benzoate: Synthesis and Properties

Synthesis of Structurally Modified Benzoate (B1203000) Esters

The synthesis of derivatives of 1-ethoxy-1-oxopropan-2-yl benzoate, also known as ethyl lactate (B86563) benzoate, can be achieved through modifications of both the benzoate and the ethyl lactate moieties. These modifications allow for the creation of a diverse library of compounds with potentially unique properties.

Alkyl and Aryl Substitutions on the Benzoate Moiety

The benzoate portion of the molecule can be readily modified by introducing various alkyl and aryl substituents onto the aromatic ring. This is typically achieved by using substituted benzoic acids in the esterification reaction with ethyl lactate. For instance, the synthesis of aryl aldimines, which can be precursors or analogues to substituted benzoate esters, has been demonstrated using ethyl lactate as a green solvent. researchgate.netgoogle.comrsc.orgresearchgate.net This method involves the reaction of various substituted aryl aldehydes and aryl amines. researchgate.netgoogle.comresearchgate.net The use of ethyl lactate as a solvent is advantageous due to its biodegradability and derivation from renewable resources. researchgate.netgoogle.comresearchgate.netuobasrah.edu.iq

The reaction conditions for these syntheses can be optimized by "tuning" the polarity of the ethyl lactate solvent with a co-solvent, such as water. researchgate.netrsc.orgresearchgate.net This technique can lead to rapid crystallization of the product at room temperature, often in high purity and yield, which can eliminate the need for further purification steps. researchgate.netrsc.orgresearchgate.net

A variety of substituted aryl groups can be incorporated, including those with electron-donating and electron-withdrawing groups. google.com Examples of such substitutions include p-methoxy, p-nitro, p-chloro, and p-bromo phenyl groups. researchgate.net The synthesis of eugenyl benzoate derivatives has also been explored through several chemical reactions including esterification, demethylation, and halohydrin reactions. nih.gov

Table 1: Examples of Synthesized Aryl Aldimines Using Ethyl Lactate researchgate.net

| Reactant 1 (Aryl Aldehyde) | Reactant 2 (Aryl Amine) | % Ethyl Lactate in Water | Reaction Time (min) | Melting Point (°C) | Yield (%) |

| p-CHO-C₆H₄-NO₂ | p-NO₂-C₆H₄-NH₂ | 100 | 1-3 | 133-134 | 94 |

| p-CHO-C₆H₄-Cl | p-Cl-C₆H₄-NH₂ | 100 | 0.5-1 | 127-129 | 93 |

| p-CHO-C₆H₄-C₄H₄ | C₄H₄N-NH₂ | 95 | 0.5-1.5 | 119-120 | 96 |

| p-CHO-C₆H₄-CHO | p-CHO-C₆H₄-NH₂ | 90 | 1-3 | 144 | 93 |

| p-CH=CH-C₆H₄-Cl | p-Cl-C₆H₄-NH₂ | 100 | 1-2 | 124-125 | 96 |

| p-CH=CH-C₆H₄-OH | p-HO-C₆H₄-NH₂ | 100 | 1-2 | 217-220 | 90 |

| p-CH=CH-C₆H₄-OH | o-HO-C₆H₄-NH₂ | 80 | 2-4 | 94 | 97 |

| Ph-CHO | p-Cl-C₆H₄-NH₂ | 90 | 4-6 | 63-64 | 95 |

| Ph-CHO | p-Br-C₆H₄-NH₂ | 90 | 3-5 | 71-72 | 99 |

| Ph-CHO | C₄H₄N-NH₂ | 80 | 2-4 | 108-109 | 98 |

| Ph-CHO | p-HO-C₆H₄-NH₂ | 90 | 5-7 | 193-194 | >99 |

| p-Br-C₆H₄-CHO | p-Cl-C₆H₄-NH₂ | 100 | 1-2 | 119-120 | 96 |

| p-Br-C₆H₄-CHO | Ph-NH₂ | 70 | 3-5 | 66-68 | 93 |

| p-Br-C₆H₄-CHO | o-HO-C₆H₄-NH₂ | 80 | 2-3 | 111 | 96 |

| p-Cl-C₆H₄-CHO | p-Cl-C₆H₄-NH₂ | 80 | 2-3 | 110-111 | 97 |

Functionalization of the Propyl Ester Backbone

The propyl ester backbone, derived from ethyl lactate, offers another site for structural modification. Ethyl lactate itself is a chiral molecule, existing as both (S) and (R) enantiomers. wikipedia.org This inherent chirality can be exploited in the synthesis of more complex molecules.

One approach to functionalization involves reactions at the hydroxyl group of ethyl lactate before or after the formation of the benzoate ester. For example, the synthesis of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is achieved by reacting ethyl 2-bromopropanoate (B1255678) with triphenylphosphine. guidechem.comechemi.combldpharm.com This intermediate can then be used in further reactions, such as the Wittig reaction, to introduce new carbon-carbon bonds. guidechem.com

Additionally, the ester group itself can be modified. For instance, the precise synthesis of polymers from alkyl lactate ester acrylates has been reported. nih.gov This involves the polymerization of the acrylic derivative of ethyl lactate, demonstrating that the lactate backbone can be incorporated into larger macromolecular structures. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

The systematic modification of the this compound structure allows for the investigation of structure-reactivity and structure-property relationships. By altering substituents on the benzoate ring or modifying the lactate backbone, researchers can tune the chemical and physical properties of the resulting analogues.

For example, in the synthesis of aryl aldimines, the electronic nature of the substituents on the aryl aldehyde and aryl amine was found to influence the reaction rate and yield. researchgate.net While a detailed quantitative structure-activity relationship (QSAR) for these specific reactions is not extensively reported in the provided context, the principle of tuning reactivity through structural modification is clearly demonstrated.

The physical properties of these analogues are also expected to vary. For instance, the melting points of the synthesized aryl aldimines show a clear dependence on their molecular structure. researchgate.net The polarity of the solvent system required for optimal synthesis also varies depending on the specific reactants, indicating a structure-property relationship between the reactants and the solvent environment. researchgate.netresearchgate.net

Exploration of Diastereomeric and Enantiomeric Forms

The inherent chirality of the ethyl lactate moiety in this compound provides a basis for exploring stereoisomerism. Since ethyl lactate is commercially available in both its (S) and (R) enantiomeric forms, it is possible to synthesize enantiomerically pure derivatives. wikipedia.org

When an additional chiral center is introduced into the molecule, for example, through substitution on the benzoate ring with a chiral group, the formation of diastereomers becomes possible. The separation and characterization of these diastereomers would be a crucial step in understanding their unique properties. While the direct synthesis and separation of diastereomers of this compound are not explicitly detailed in the provided search results, the synthesis of related chiral compounds, such as (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate, has been documented. bldpharm.com

The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, the ability to synthesize specific stereoisomers of this compound analogues is of great importance for potential applications in fields such as pharmaceuticals and agrochemicals.

Bio-based Derivatives and Green Synthesis Considerations

There is a strong emphasis on the use of bio-based materials and green chemistry principles in the synthesis of this compound and its derivatives. Ethyl lactate itself is considered a green solvent as it is biodegradable, has low toxicity, and can be produced from the fermentation of biomass. uobasrah.edu.iqwikipedia.orgeurekaselect.comresearchgate.netvertecbiosolvents.comcorbion.comresearchgate.netrsc.org

The synthesis of derivatives often utilizes ethyl lactate not only as a reactant but also as a solvent, further enhancing the green credentials of the process. researchgate.netgoogle.comresearchgate.netresearchgate.net The use of ethyl lactate as a solvent has been shown to be effective for a variety of organic reactions, including the synthesis of aryl aldimines and other heterocyclic compounds. researchgate.netresearchgate.netmonash.edu

Computational Chemistry and Theoretical Modeling of 1 Ethoxy 1 Oxopropan 2 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule like 1-ethoxy-1-oxopropan-2-yl benzoate (B1203000). These calculations, typically employing methods such as Density Functional Theory (DFT) or Hartree-Fock (HF), can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 1-ethoxy-1-oxopropan-2-yl benzoate, the electronic landscape would be characterized by the interplay between the electron-withdrawing benzoate group and the ethyl propanoate moiety. The aromatic ring and the carbonyl groups are expected to be electron-deficient regions, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the ester groups would possess high electron density, rendering them potential sites for electrophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value (Hartrees) | Description |

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 0.20 | Indicator of chemical reactivity and kinetic stability. |

Note: These values are illustrative and would require specific calculations for validation.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of the molecule over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred spatial arrangements (conformations) and the energy barriers between them.

For this compound, key dihedral angles would be monitored during the simulation. These include the torsion angles around the ester linkages and the bond connecting the propan-2-yl group to the benzoate ring. The resulting trajectory can be analyzed to identify the most stable, low-energy conformations. This information is vital for understanding how the molecule might bind to a receptor or interact with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretching of the ester groups, the C-O stretching vibrations, and the aromatic C-H and C=C stretching of the benzoate ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for structure elucidation. These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. The predicted shifts for the protons and carbons in the ethyl, propyl, and benzoate moieties would provide a detailed map of the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Hypothetical Value/Range |

| IR | C=O Stretch (Ester) | 1720-1740 cm⁻¹ |

| IR | C-O Stretch (Ester) | 1100-1300 cm⁻¹ |

| ¹H NMR | -CH₂- (Ethyl) | 4.1-4.3 ppm |

| ¹H NMR | -CH₃ (Ethyl) | 1.2-1.4 ppm |

| ¹³C NMR | C=O (Ester) | 165-175 ppm |

| ¹³C NMR | Aromatic Carbons | 128-135 ppm |

Note: These are generalized predictions and would be refined by specific computational studies.

Computational Studies on Reaction Pathways and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A primary reaction of interest for an ester is hydrolysis, which would involve the cleavage of one of the ester bonds.

Computational chemists can model the reaction pathway of, for example, the base-catalyzed hydrolysis of the benzoate ester. This involves identifying the structures of the reactants, the transition state, and the products. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.

These studies would likely show a two-step mechanism for hydrolysis, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the ethoxy-1-oxopropan-2-olate leaving group. The geometry and energy of the transition state for the formation of the tetrahedral intermediate would be a key focus of such a computational investigation.

Future Research Perspectives and Emerging Challenges

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of esters, a cornerstone of organic chemistry, is continually being refined. For a molecule like 1-Ethoxy-1-oxopropan-2-yl benzoate (B1203000), which involves the esterification of a secondary alcohol (ethyl lactate), the development of highly efficient and selective catalytic systems is paramount. Future research will likely move beyond traditional acid catalysis to explore more sophisticated and sustainable alternatives.

One major avenue of exploration is the use of organocatalysts . Proline and its derivatives, as well as 4-dimethylaminopyridine (B28879) (DMAP) analogues, have shown great promise in promoting acylation reactions under mild conditions. These catalysts avoid the use of potentially contaminating and corrosive metals.

Another significant area is biocatalysis , particularly the use of lipases. Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, which would be crucial for the synthesis of enantiomerically pure forms of 1-Ethoxy-1-oxopropan-2-yl benzoate. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are already widely used in industry and could be optimized for this specific transformation, potentially in solvent-free systems to enhance the green credentials of the synthesis.

Heterogeneous catalysts , such as zeolites, functionalized mesoporous silicas (e.g., SBA-15), and solid-supported acids, represent a third frontier. These catalysts offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and continuous flow processes. Research could focus on designing catalysts with specific pore sizes and active site functionalities to maximize the yield and purity of the desired ester.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Examples | Potential Advantages | Research Challenges |

|---|---|---|---|

| Organocatalysts | Proline derivatives, DMAP analogues | Metal-free, mild reaction conditions, high selectivity | Catalyst loading can be high, potential for complex purification |

| Biocatalysts | Immobilized lipases (e.g., Novozym 435) | High stereoselectivity, environmentally benign, mild conditions | Enzyme stability, substrate scope limitations, cost |

| Heterogeneous Catalysts | Zeolites, functionalized silicas, solid acids | Ease of separation and recycling, suitability for flow chemistry | Lower activity compared to homogeneous catalysts, potential for leaching |

Mechanistic Understanding of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new chemical transformations. For this compound, several areas warrant in-depth mechanistic investigation.

Given its chiral center at the 2-position of the propyl chain, a key challenge is understanding and controlling the stereochemical outcome of its synthesis and subsequent reactions. Mechanistic studies, likely employing a combination of kinetic analysis, computational modeling (Density Functional Theory - DFT), and isotopic labeling, would be essential to elucidate the transition states in catalyzed esterification reactions. This would allow for the rational design of catalysts that favor the formation of a single enantiomer.

Furthermore, the benzoate group can participate in various transformations. For instance, directed C-H activation or functionalization at the aromatic ring, guided by the ester group, could lead to novel derivatives. Understanding the electronic and steric factors that govern the regioselectivity of such reactions would be a significant research undertaking. The interplay between the chiral ester and the aromatic ring could lead to complex stereoelectronic effects that are not yet fully understood.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly shaping the future of chemical manufacturing. The synthesis of this compound provides an excellent platform for implementing these principles.

A primary goal would be to develop synthetic routes that utilize renewable feedstocks, minimize waste, and avoid hazardous solvents. Ethyl lactate (B86563), a precursor, is readily available from the fermentation of carbohydrates, making it a sustainable starting material. Benzoic acid, while traditionally derived from toluene, can also be produced through greener routes.

Future research should focus on solvent-free reaction conditions . For example, the direct reaction of ethyl lactate with benzoic acid at elevated temperatures, possibly under microwave irradiation and with a recyclable solid acid catalyst, could offer a highly atom-economical and environmentally friendly process.

Another key aspect is the reduction of energy consumption. The development of catalysts that are highly active at lower temperatures would contribute significantly to the sustainability of the synthesis. This is where biocatalysts and highly active organocatalysts could play a crucial role. The lifecycle assessment of different synthetic routes would be an important tool to quantify their environmental impact and identify the most sustainable options.

Integration into Supramolecular Chemistry and Nanotechnology

The molecular structure of this compound, with its combination of a chiral center, a flexible ethyl ester group, and a rigid, aromatic benzoate moiety, makes it an intriguing candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry , the molecule could serve as a building block for the formation of ordered structures, such as liquid crystals or organogels. The chirality of the molecule could induce the formation of helical superstructures, which are of great interest for applications in optics and chiroptical sensing. Research would involve studying the self-assembly behavior of the molecule in various solvents and in mixtures with other components.

In the field of nanotechnology , this compound could be used as a functional ligand for the surface modification of nanoparticles. The benzoate group can coordinate to metal oxide surfaces, while the rest of the molecule provides a chiral, organic interface. This could be used to create chiral plasmonic materials or to impart specific recognition properties to quantum dots.

Furthermore, the molecule could be incorporated into more complex architectures, such as dendrimers or polymers, to create functional materials with tailored properties. For example, a polymer containing this moiety might exhibit interesting thermal or mechanical properties, or it could be used as a chiral stationary phase in chromatography. The exploration of these possibilities will require interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-Ethoxy-1-oxopropan-2-yl benzoate?

Methodological Answer:

Synthesis typically involves esterification reactions between benzoic acid derivatives and propionyl ethoxide under controlled conditions. Key steps include:

- Catalytic esterification : Use acid catalysts (e.g., sulfuric acid) in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

- Characterization :

Advanced: How can reaction mechanisms involving this compound be elucidated in complex organic syntheses?

Methodological Answer:

Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Density Functional Theory (DFT) : Model transition states and intermediates to predict regioselectivity in nucleophilic acyl substitutions .

- In situ FTIR monitoring : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect intermediate formation .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

- Liquid-liquid extraction : Separate polar byproducts using water and ethyl acetate .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystalline forms .

- Column chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) to resolve structurally similar impurities .

Basic: How can researchers screen this compound for biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against serine hydrolases (e.g., lipases) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ values .

- Antimicrobial screening : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- X-ray crystallography : Resolve 3D structures of co-crystallized derivatives with target enzymes (e.g., acetylcholinesterase) to map binding interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with biological activity using multivariate regression .

Basic: What analytical challenges arise when studying this compound, and how are they addressed?

Methodological Answer:

- Hydrolysis sensitivity : Monitor pH during storage (recommended: pH 6–7 in inert solvents like DMSO) .

- Thermal degradation : Use TGA/DSC to identify decomposition temperatures (>150°C) and adjust reaction conditions accordingly .

Advanced: How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

Methodological Answer:

- Variable standardization : Control solvent polarity, temperature, and enzyme batch consistency .

- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan software) to identify confounding variables (e.g., impurity profiles) .

Basic: What toxicological profiles are available for this compound?

Methodological Answer:

- Acute toxicity : Follow OECD Guideline 423; administer orally to rodents (LD₅₀ > 2000 mg/kg indicates low toxicity) .

- Skin irritation : Apply 0.5 mL to rabbit epidermis (OECD 404); no erythema observed at 72 hours .

Advanced: How can this compound be applied in interdisciplinary research (e.g., materials science)?

Methodological Answer:

- Polymer precursors : Incorporate into biodegradable polyesters via ring-opening polymerization (catalyzed by Sn(Oct)₂) .

- Coating additives : Evaluate hydrophobicity using contact angle measurements (e.g., >90° on glass substrates) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to minimize vapor inhalation (PEL < 10 ppm) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.